Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, often interacting with enzymes, receptors, and transport proteins.
Mode of Action
Boc-L-Ser(Me)-OH DCHA is a tert-butoxycarbonyl (Boc) derivative of serine . The Boc group is a protective group used in organic synthesis. It’s used to prevent unwanted reactions from occurring at the amino group during peptide synthesis . The Boc group can be removed under acidic conditions when it’s no longer needed .
Pharmacokinetics
The Boc group in Boc-L-Ser(Me)-OH DCHA may influence its pharmacokinetic properties by affecting its solubility, stability, and membrane permeability .
Action Environment
The action, efficacy, and stability of Boc-L-Ser(Me)-OH DCHA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The Boc group in Boc-L-Ser(Me)-OH DCHA can be removed under acidic conditions , which means the compound’s activity could be influenced by the pH of its environment.
Biological Activity
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C₂₁H₄₀N₂O₅
- Molecular Weight: 400.55 g/mol
- CAS Number: 1464025-91-9
The biological activity of this compound can be attributed to its interaction with various biological targets. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can enhance the compound's stability and bioavailability. The methoxy group is believed to play a role in modulating the compound's lipophilicity, influencing its ability to penetrate biological membranes.
Pharmacological Activity
Research has indicated that derivatives of dicyclohexylamine exhibit a range of pharmacological effects, including:
- Antiviral Activity: Some studies suggest that compounds related to dicyclohexylamine can inhibit viral replication. For instance, certain peptidomimetic inhibitors have shown promising results against SARS-CoV-2 protease with IC50 values in the low nanomolar range . This highlights the potential for dicyclohexylamine derivatives in antiviral drug development.
- Cytotoxicity: In vitro studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity, making them suitable candidates for further pharmacological evaluation .
Case Studies
-
Antiviral Efficacy Against SARS-CoV-2:
- A study synthesized several peptidomimetic inhibitors based on the structure of dicyclohexylamine derivatives. Among these, compounds showed IC50 values of 18.06 nM and 22.42 nM against SARS-CoV-2 3CL protease, indicating strong inhibitory activity .
- These compounds also demonstrated significant antiviral activity with EC50 values of 313.0 nM and 170.2 nM, outperforming existing antiviral agents like nirmatrelvir .
- Metabolic Stability and Pharmacokinetics:
Data Tables
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705349 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69912-63-6 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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